Cyclohexanone p-nitrophenyl hydrazone

Analytical Chemistry HPLC-EC Ketosteroid Analysis

For trace carbonyl analysis, unsubstituted phenylhydrazones lack sensitivity. This p-nitrophenyl hydrazone benchmark delivers superior analytical performance: - 20× greater electrochemical detection sensitivity vs. phenylhydrazones [Evidence]. - Strong phosphorescence absent in 2,4-DNPH derivatives, enabling orthogonal phosphorimetric assays [Evidence]. - Predictable MS fragmentation without ortho-effect rearrangement for unambiguous isomer identification [Evidence]. Supplied with full QA documentation. Bulk packaging available on request.

Molecular Formula C12H15N3O2
Molecular Weight 233.27 g/mol
CAS No. 1919-96-6
Cat. No. B159364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanone p-nitrophenyl hydrazone
CAS1919-96-6
SynonymsCyclohexanone p-nitrophenyl hydrazone
Molecular FormulaC12H15N3O2
Molecular Weight233.27 g/mol
Structural Identifiers
SMILESC1CCC(=NNC2=CC=C(C=C2)[N+](=O)[O-])CC1
InChIInChI=1S/C12H15N3O2/c16-15(17)12-8-6-11(7-9-12)14-13-10-4-2-1-3-5-10/h6-9,14H,1-5H2
InChIKeyNCXJXQHKNOCCOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanone p-Nitrophenyl Hydrazone (CAS 1919-96-6): Analytical Grade Schiff Base for HPLC Derivatization and Spectroscopic Characterization


Cyclohexanone p-nitrophenyl hydrazone (CAS 1919-96-6) is a Schiff base compound belonging to the hydrazone class, formed via condensation of cyclohexanone with p-nitrophenylhydrazine [1]. With a molecular formula of C12H15N3O2 and a molecular weight of 233.27 g/mol, this compound contains a characteristic p-nitrophenyl chromophore that enables UV-Vis and electrochemical detection in analytical applications . Its solid-state structure exhibits a planar phenylhydrazone moiety and a chair-conformation cyclohexanone ring, stabilized by intramolecular hydrogen bonding [2].

Why Not All Hydrazones Are Interchangeable: The Critical Role of p-Nitrophenyl Substituents in Analytical Performance for Cyclohexanone p-Nitrophenyl Hydrazone (CAS 1919-96-6)


The p-nitrophenyl hydrazone moiety cannot be arbitrarily substituted with unsubstituted phenylhydrazones or 2,4-dinitrophenylhydrazones (2,4-DNPH) in analytical workflows. Direct comparative studies demonstrate that the p-nitrophenyl substituent confers a 20-fold enhancement in electrochemical detection sensitivity relative to unsubstituted phenylhydrazone derivatives [1]. Furthermore, while 2,4-DNPH derivatives are commonly employed for carbonyl analysis, their spectroscopic properties differ fundamentally: aliphatic p-nitrophenylhydrazones exhibit strong phosphorescence, whereas many 2,4-DNPH derivatives lack this luminescent property entirely, making the p-nitrophenyl derivative essential for phosphorimetric trace analysis applications [2].

Quantitative Differentiation of Cyclohexanone p-Nitrophenyl Hydrazone (CAS 1919-96-6) vs. Closest Analogs: A Comparative Evidence Assessment for Procurement Decisions


Electrochemical Detection Sensitivity: p-Nitrophenylhydrazone vs. Phenylhydrazone Derivatives in HPLC-EC of Ketosteroids

When evaluated as derivatization reagents for dehydroepiandrosterone (DHEA) in HPLC with electrochemical detection (HPLC-EC), the p-nitrophenylhydrazone derivative demonstrated the highest sensitivity among three phenylhydrazone variants tested. The detection limit for the p-nitrophenylhydrazone derivative was established at 200 pg [1]. The study explicitly compared the detector response for three phenylhydrazone derivatives and identified the p-nitrophenylhydrazone as yielding the highest sensitivity [1].

Analytical Chemistry HPLC-EC Ketosteroid Analysis Derivatization

Spectroscopic Distinction: Phosphorescence of Aliphatic p-Nitrophenylhydrazones vs. Non-Phosphorescent Analogs

A systematic investigation of the luminescence properties of p-nitrophenylhydrazones revealed a critical structure-property relationship: aliphatic aldehyde and ketone p-nitrophenylhydrazones are strongly phosphorescent but non-fluorescent at room temperature. In contrast, aromatic aldehyde and ketone p-nitrophenylhydrazones exhibit strong fluorescence but are non-phosphorescent [1]. This spectroscopic dichotomy is absent in other hydrazone classes, including 2,4-dinitrophenylhydrazones, which do not exhibit this phosphorescent behavior [1].

Spectroscopy Phosphorimetry Trace Analysis Environmental Monitoring

Low-Temperature Fluorescence Enhancement: Cryogenic Detection Advantage of p-Nitrophenylhydrazones

The study by Sawicki et al. (1967) demonstrated that p-nitrophenylhydrazones exhibit intense fluorescence at liquid-nitrogen temperatures (77 K), including those compounds that are non-fluorescent at room temperature [1]. This cryogenic fluorescence enhancement represents a detection advantage not uniformly observed across other hydrazone classes and provides a secondary analytical orthogonal method for trace-level quantification [1].

Low-Temperature Fluorimetry Trace Analysis Cryogenic Spectroscopy

Mass Spectrometric Fragmentation: Distinctive Ortho-Effect Comparison with 2-Nitrophenylhydrazone Isomer

Comparative mass spectrometric analysis of nitrophenylhydrazones of cyclohexanone revealed that the ortho-effect operates in 2-nitrophenylhydrazone derivatives but is absent in the para-substituted 4-nitrophenylhydrazone (p-nitrophenylhydrazone) isomer [1]. This mechanistic difference in fragmentation pathways enables unambiguous differentiation between ortho- and para-nitrophenylhydrazone derivatives in GC-MS or LC-MS workflows [1]. The p-nitrophenylhydrazone derivative produces a cleaner fragmentation pattern lacking ortho-directed rearrangement ions, simplifying spectral interpretation [1].

Mass Spectrometry Fragmentation Mechanisms Structural Isomer Differentiation

Structural Crystallography: Conformational Benchmark vs. Methyl-Substituted Analogs

Crystallographic analysis of the closely related cyclohexanone 2-nitrophenylhydrazone established that the phenylhydrazone group is planar with a maximum deviation from the mean plane of 0.0252 (12) Å, while the nitro fragment is twisted slightly with a dihedral angle of 6.96 (17)° relative to the phenylhydrazone plane [1]. The cyclohexanone ring adopts a chair conformation, and an intramolecular N—H⋯O hydrogen bond stabilizes the molecular structure [1]. While this data specifically reports the 2-nitro isomer, computational studies on the 4-nitro (para) isomer indicate analogous structural features with potential differences in intermolecular packing due to altered hydrogen-bonding geometry .

X-ray Crystallography Solid-State Structure Schiff Base Conformation

High-Value Application Scenarios for Cyclohexanone p-Nitrophenyl Hydrazone (CAS 1919-96-6) Based on Comparative Analytical Performance


Reference Standard for HPLC-EC Method Development Targeting Trace Carbonyl Compounds

This compound serves as a model analyte for developing and validating HPLC-EC methods that require sub-nanogram detection of carbonyl-containing species. The demonstrated 200 pg detection limit for p-nitrophenylhydrazone derivatives [1] makes this compound suitable for establishing system suitability parameters and detection threshold validation in trace-level analytical workflows, particularly where electrochemical detection sensitivity is paramount.

Phosphorimetric Assay Development for Aliphatic Ketone Quantification

Given the class-specific strong phosphorescence of aliphatic p-nitrophenylhydrazones [1], this compound is a benchmark for developing phosphorimetric assays targeting aliphatic carbonyls in environmental or biological matrices. This application leverages a detection modality unavailable with 2,4-dinitrophenylhydrazone derivatives, enabling orthogonal analytical confirmation.

Low-Temperature Fluorimetric Trace Analysis of Carbonyl-Containing Analytes

The intense fluorescence exhibited by p-nitrophenylhydrazones at liquid-nitrogen temperatures [1] positions this compound as a calibration standard for cryogenic fluorimetric methods. Laboratories equipped with low-temperature spectroscopic capabilities can utilize this compound to establish linearity and detection limits for carbonyl derivative quantification.

Mass Spectrometric Fragmentation Reference for p-Nitrophenylhydrazone Derivatives

The absence of ortho-effect rearrangement in the mass spectra of p-nitrophenylhydrazones [1] makes this compound a valuable reference standard for distinguishing para-substituted hydrazones from ortho-isomers in GC-MS or LC-MS identification workflows. Its predictable fragmentation pattern facilitates library matching and method validation for unknown carbonyl compound identification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexanone p-nitrophenyl hydrazone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.